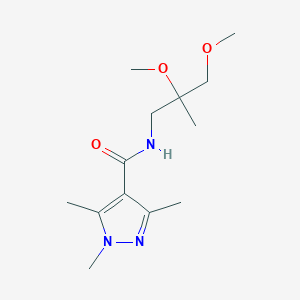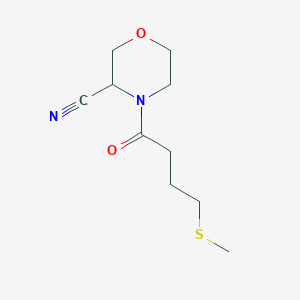![molecular formula C18H18N2O2S2 B2386837 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole CAS No. 672925-47-2](/img/structure/B2386837.png)
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole can be achieved through a one-pot, two-step synthesis method. This environmentally friendly method uses water as the reaction medium. The synthesis starts with 2-mercaptobenzothiazole and benzyl halides . The reaction conditions involve the use of mild reagents and conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(Benzylsulfonyl)benzothiazole: This compound shares a similar structure but lacks the pyrrolidinyl group.
2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole: This derivative has a chlorobenzyl group instead of the benzyl group, which may affect its chemical and biological properties.
2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole: This compound has a methylbenzyl group, which also influences its properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological activities.
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,13-14-7-2-1-3-8-14)20-12-6-10-16(20)18-19-15-9-4-5-11-17(15)23-18/h1-5,7-9,11,16H,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOHFKAOKWMSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)




![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)
![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2386772.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2386773.png)


